![molecular formula C6H10O3 B153515 Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) CAS No. 136377-97-4](/img/structure/B153515.png)
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is a chemical compound that is commonly known as (S)-(+)-Epichlorohydrin. It is a colorless liquid that is used in the production of various industrial and commercial products. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid.
Mecanismo De Acción
(S)-(+)-Epichlorohydrin is a reactive compound that can form covalent bonds with various molecules. The compound is known to react with nucleophiles such as amino acids, peptides, and proteins. The reaction takes place through the opening of the epoxide ring, which forms a covalent bond with the nucleophile. This reaction can lead to the formation of cross-linked products, which can alter the structure and function of the target molecule.
Efectos Bioquímicos Y Fisiológicos
(S)-(+)-Epichlorohydrin has been shown to have various biochemical and physiological effects. The compound is known to be a potent mutagen and carcinogen, which can lead to DNA damage and cell death. Additionally, (S)-(+)-Epichlorohydrin has been shown to have toxic effects on the liver and kidneys. The compound has also been shown to have teratogenic effects, which can lead to birth defects in developing fetuses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-(+)-Epichlorohydrin is a useful compound for lab experiments due to its reactivity and unique properties. The compound can be used as a cross-linking agent to create various polymers and resins. Additionally, (S)-(+)-Epichlorohydrin can be used as a reagent in organic synthesis to create various compounds. However, the compound is also highly toxic and can pose a risk to researchers if not handled properly. Therefore, researchers must take appropriate safety measures when working with (S)-(+)-Epichlorohydrin.
Direcciones Futuras
There are several future directions for the research of (S)-(+)-Epichlorohydrin. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. The compound's ability to form covalent bonds with nucleophiles could be used to selectively target cancer cells and induce cell death. Another possible direction is to investigate the compound's potential as a cross-linking agent for the production of biocompatible materials. The compound's ability to form cross-linked products could be used to create materials that are resistant to degradation and have improved mechanical properties.
Conclusion:
In conclusion, (S)-(+)-Epichlorohydrin is a useful compound for scientific research due to its unique properties. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. (S)-(+)-Epichlorohydrin has various scientific research applications, including its use as a reagent in organic synthesis and as a cross-linking agent in the production of polymers and resins. The compound's mechanism of action involves the formation of covalent bonds with nucleophiles, which can lead to the alteration of the target molecule's structure and function. (S)-(+)-Epichlorohydrin has various biochemical and physiological effects, including its mutagenic, carcinogenic, and teratogenic properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
(S)-(+)-Epichlorohydrin is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or extraction to obtain pure (S)-(+)-Epichlorohydrin.
Aplicaciones Científicas De Investigación
(S)-(+)-Epichlorohydrin is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis to create various compounds. The compound is also used as a crosslinking agent in the production of polymers, resins, and adhesives. Additionally, (S)-(+)-Epichlorohydrin is used in the production of epoxy resins, which are commonly used in the construction industry.
Propiedades
Número CAS |
136377-97-4 |
|---|---|
Nombre del producto |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) |
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
1-[(2S)-2-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(3-9-6)5(2)8/h4,7H,3H2,1-2H3/t4-,6+/m1/s1 |
Clave InChI |
JXMLIEDCJHUGRX-XINAWCOVSA-N |
SMILES isomérico |
C[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CC(C1(CO1)C(=O)C)O |
SMILES canónico |
CC(C1(CO1)C(=O)C)O |
Sinónimos |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



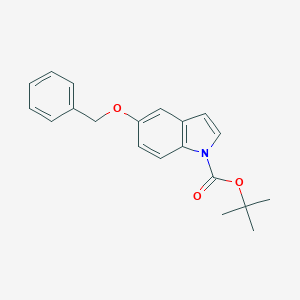
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
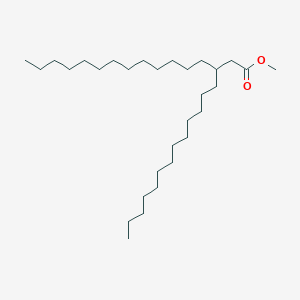
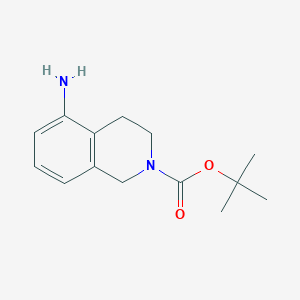
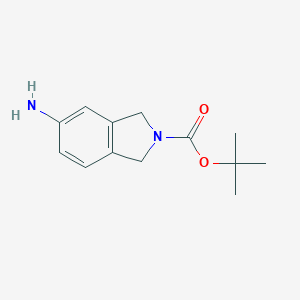
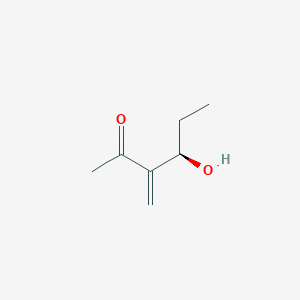
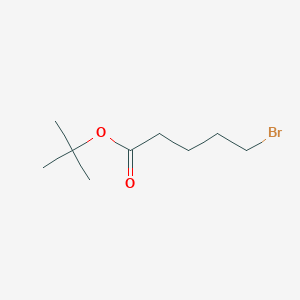
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
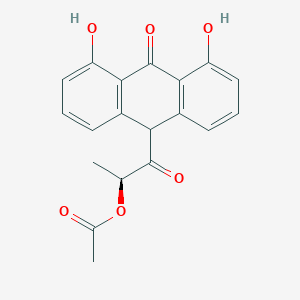
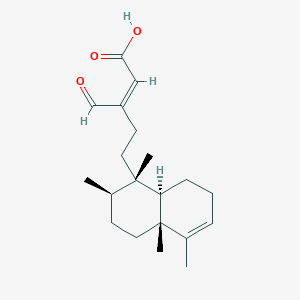
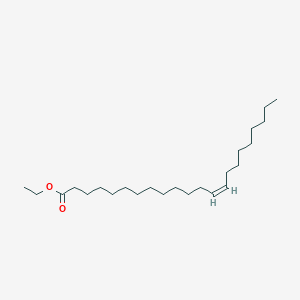
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)